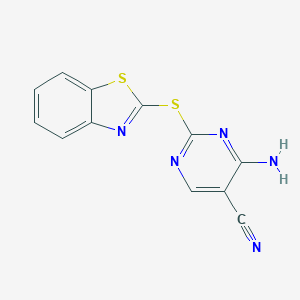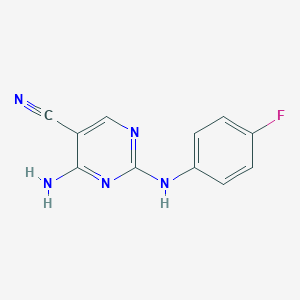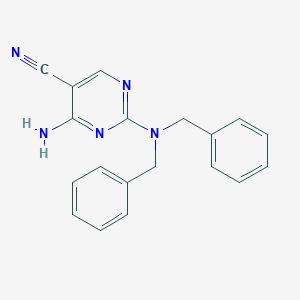![molecular formula C22H16N2O5 B496951 11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B496951.png)
11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex heterocyclic compound. It belongs to the class of pyrano[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of enzymes involved in DNA repair and cell proliferation .
準備方法
The synthesis of 7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile and subsequent cyclization with urea under basic conditions to form the pyrano[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-proliferative and cytotoxic activities against various cancer cell lines.
作用機序
The compound exerts its effects primarily through inhibition of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival . The molecular targets and pathways involved include the binding of the compound to the active site of PARP-1, preventing its interaction with damaged DNA .
類似化合物との比較
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives, such as:
- 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile .
- 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4’,3’:5,6]pyrano[2,3-d][1,3]oxazin-5-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against PARP-1 .
特性
分子式 |
C22H16N2O5 |
|---|---|
分子量 |
388.4g/mol |
IUPAC名 |
11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C22H16N2O5/c1-11-23-20(25)18-16(12-6-5-7-13(10-12)27-2)17-19(29-21(18)24-11)14-8-3-4-9-15(14)28-22(17)26/h3-10,16H,1-2H3,(H,23,24,25) |
InChIキー |
UOMAXTNTVPPHFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=CC=C5)OC)C(=O)N1 |
正規SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=CC=C5)OC)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496868.png)
![ethyl 3-cyano-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496869.png)
![ethyl 3-cyano-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496870.png)
![ethyl 3-cyano-2-[(4-morpholinylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B496871.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B496875.png)
![4-Amino-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B496876.png)
![4-amino-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496877.png)
![4-amino-2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496879.png)
![4-amino-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B496880.png)


![8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B496884.png)
![7,10-dioxo-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinolin-8-yl 2-furoate](/img/structure/B496886.png)

